molecular formula C14H7ClF3N3O2 B8054633 3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one

Cat. No.: B8054633
M. Wt: 341.67 g/mol
InChI Key: FSHCMDCSGBEHFZ-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 58360561 is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 58360561 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food and pharmaceuticals. The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable, allowing for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted compounds with different functional groups.

Scientific Research Applications

The compound with CAS number 58360561 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the one with CAS number 58360561 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and chemical properties.

Uniqueness

The uniqueness of the compound lies in its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property makes it valuable for various applications in research and industry, as it can enhance the solubility, stability, and bioavailability of other compounds .

Properties

IUPAC Name

3-[4-[4-chloro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHCMDCSGBEHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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